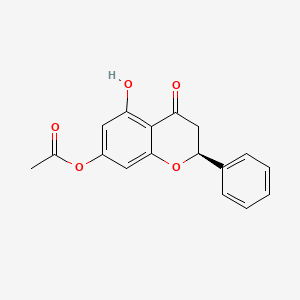

Pinocembrin 7-acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pinocembrin 7-acetate is a derivative of pinocembrin, a natural flavonoid compound found in various plants, honey, and propolis. Pinocembrin is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . This compound retains many of these beneficial properties and has been the subject of scientific research due to its potential therapeutic applications.

准备方法

Synthetic Routes and Reaction Conditions

Pinocembrin 7-acetate can be synthesized through the acetylation of pinocembrin. The process typically involves the reaction of pinocembrin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 7-position .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and chromatography to obtain a high-purity product. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .

化学反应分析

Types of Reactions

Pinocembrin 7-acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to pinocembrin.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Regeneration of pinocembrin.

Substitution: Formation of various derivatives depending on the substituent introduced.

科学研究应用

作用机制

Pinocembrin 7-acetate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Neuroprotective Effects: Protects neurons from damage by modulating mitochondrial function and reducing apoptosis

相似化合物的比较

Similar Compounds

Pinocembrin: The parent compound with similar pharmacological properties.

Naringenin: Another flavonoid with antioxidant and anti-inflammatory effects.

Hesperetin: Known for its cardiovascular benefits and antioxidant activity.

Uniqueness

Pinocembrin 7-acetate is unique due to its acetylated structure, which may enhance its bioavailability and stability compared to its parent compound, pinocembrin. This modification can potentially improve its therapeutic efficacy and broaden its application spectrum .

生物活性

Pinocembrin 7-acetate is a flavonoid compound derived from pinocembrin, primarily isolated from Pinus armandii and other plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article will explore the pharmacological effects of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a 7-acetoxy group attached to the pinocembrin backbone, enhancing its solubility and bioavailability compared to other flavonoids. The unique structure contributes to its pharmacological potential.

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Pinocembrin | Similar backbone | Neuroprotective effects; enhances cognitive function |

| Pinostrobin | Similar backbone | Stronger antibacterial activity; less neuroprotective |

| Hesperidin | Different substitution | Primarily known for cardiovascular benefits |

| Quercetin | Different substitution | Broad-spectrum antioxidant; more potent than pinocembrin |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in various biological systems. Studies have shown that it can effectively scavenge free radicals, thereby protecting cells from oxidative damage. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.

Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This modulation of inflammatory pathways suggests its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against various pathogens. For instance, it exhibits inhibitory activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against molds like Penicillium italicum. The mechanism involves disrupting microbial cell membranes and inhibiting growth.

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted that this compound could protect neuronal cells from excitotoxicity induced by glutamate, suggesting its potential application in neurodegenerative diseases like Alzheimer’s .

- Antifungal Activity : In a recent investigation, this compound was found to reduce postharvest blue mold in navel oranges by suppressing mycelial growth of P. italicum. The treatment led to significant increases in cell lysis rates and nucleic acid leakage in treated fungal cells, indicating effective cell wall disruption .

- Cardiovascular Benefits : Research has shown that this compound can improve endothelial function and reduce oxidative stress in vascular tissues, suggesting its therapeutic potential in cardiovascular diseases .

属性

IUPAC Name |

[(2S)-5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-8,15,19H,9H2,1H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRUXLYEKHXKPB-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。